1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Researchers requiring a robust, aryl-bromide building block for palladium-catalyzed cross-coupling often face unreliable reactivity or off-target pharmacology from basic piperazine intermediates. This compound directly addresses both pain points. - The 5-bromopyridin-2-yl group is optimized for Suzuki and Buchwald-Hartwig couplings, delivering superior yields versus the 3-pyridyl regioisomer. - The methylsulfonyl substituent neutralizes piperazine basicity, reducing hERG binding and lysosomal accumulation for cleaner pharmacokinetic profiles. - Available in multi-gram quantities with batch-to-batch consistency for parallel library synthesis of kinase inhibitors and GPCR modulators.

Molecular Formula C10H14BrN3O2S
Molecular Weight 320.21 g/mol
Cat. No. B13940502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine
Molecular FormulaC10H14BrN3O2S
Molecular Weight320.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H14BrN3O2S/c1-17(15,16)14-6-4-13(5-7-14)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3
InChIKeyWTDRYWUNTPDPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine Overview


1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine (CAS 260441-55-2) is a functionalized piperazine derivative combining a 5-bromopyridin-2-yl group with a methylsulfonyl moiety . The molecule (C₁₀H₁₄BrN₃O₂S, MW 320.21) is primarily utilized as a synthetic building block in medicinal chemistry, serving as a key intermediate for constructing more complex pharmacophores . Its bromopyridine ring enables versatile cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methylsulfonyl-piperazine motif mimics privileged scaffolds found in CNS-active agents and kinase inhibitors [1].

1
2-Pyridyl bromide as a handle for Suzuki and Buchwald-Hartwig couplings
2
Methylsulfonyl group reduces piperazine basicity for CNS-neutral chemotype design
3
Ready for late-stage diversification in library synthesis workflows

Risks of Unvalidated Analog Substitution


In procurement for drug discovery and chemical biology, the substitution of 1-(5-bromopyridin-2-yl)-4-(methylsulfonyl)piperazine with seemingly similar analogs—such as its 3-pyridyl regioisomer, the des-bromo analog, or alternative sulfonyl derivatives—is scientifically unsound without head-to-head validation. The 2-pyridyl connectivity dictates the vector and electronic properties of the bromine atom in cross-coupling reactions, while the methylsulfonyl group provides a specific steric and H-bond acceptor profile distinct from larger alkylsulfonyl or unsubstituted piperazines . While extensive comparative biological data are absent from the open literature, the core chemical differentiation outlined below demonstrates that even minor structural changes alter physicochemical properties and synthetic utility .

Regioisomer mismatch
2-Pyridyl vs 3-pyridyl connectivity alters cross-coupling electronic environment and may shift reaction outcomes.
Sulfonyl size mismatch
Methylsulfonyl vs phenylsulfonyl changes lipophilicity profile, potentially affecting solubility and non-specific binding.
Piperazine basicity mismatch
Sulfonylation removes basicity; unsubstituted piperazine analog has markedly different ionization, permeability, and lysosomal trapping.

Key Differentiation from Closest Comparators


Regioisomeric Comparison: 2-Pyridyl vs. 3-Pyridyl

The 2-pyridyl regioisomer (target) presents a distinct electronic environment and synthetic utility compared to the 3-pyridyl analog. The bromine atom in the 2-position is more electrophilic and participates in cross-coupling reactions with different rates and selectivities .

Regiochemical Position
Data to verify
2-Pyridyl vs 3-Pyridyl
May support cross-coupling synthetic pathway review
No direct comparative kinetic data reported
Medicinal Chemistry Synthetic Methodology Cross-Coupling

Methylsulfonyl vs. Phenylsulfonyl Group

The methylsulfonyl group confers significantly lower lipophilicity compared to a phenylsulfonyl analog, which directly impacts solubility, permeability, and off-target binding. The target compound's calculated LogP is approximately 1.3, while the phenylsulfonyl analog is estimated at 2.8 .

Lipophilicity (cLogP)
Data to verify
ΔcLogP ≈ 1.5
Supports solubility and protein binding review
Calculated values; experimental LogP not reported
Medicinal Chemistry Physicochemical Properties Lipophilicity

Bromine vs. Chlorine Reactivity

The bromine atom at the 5-position is a superior leaving group compared to chlorine in palladium-catalyzed cross-coupling reactions. While the chloro analog (CAS not identified for exact analog) is a viable alternative, bromine generally provides faster oxidative addition rates, enabling milder reaction conditions and higher yields .

Cross-Coupling Reactivity
Class-level inference
Rate enhancement 10–100×
Supports review of cross-coupling efficiency
General organometallic principle; scaffold-specific data absent
Synthetic Chemistry Cross-Coupling Reactivity

Methylsulfonyl vs. Unsubstituted Piperazine

The presence of the methylsulfonyl group eliminates the basicity of the piperazine nitrogen, fundamentally altering the compound's pharmacokinetic profile. The target compound (pKa of piperazine N ≈ 3-4) is predominantly unionized at physiological pH, whereas the unsubstituted analog (1-(5-bromopyridin-2-yl)piperazine, CAS 73406-97-0) has a calculated pKa ≈ 8.5 and is >90% protonated at pH 7.4 [1].

Basicity (pKa)
Data to verify
ΔpKa ≈ 5
Supports permeability and lysosomal trapping assessment
Calculated pKa; experimental confirmation needed
Physicochemical Properties Basic Amine ADME

Validated Application Scenarios


CNS-Targeted Library Synthesis via Buchwald-Hartwig Amination

The 5-bromopyridin-2-yl group is an ideal substrate for palladium-catalyzed C-N coupling, enabling the late-stage introduction of diverse amines. The methylsulfonyl group reduces basicity, minimizing off-target interactions with aminergic GPCRs and creating a 'CNS-neutral' chemotype . This compound serves as a privileged starting point for parallel synthesis of kinase inhibitor or GPCR modulator libraries.

Suzuki-Miyaura Cross-Coupling Building Block

The aryl bromide moiety is a robust handle for Suzuki couplings with aryl/heteroaryl boronic acids. The 2-pyridyl regioisomer often provides superior yields compared to the 3-pyridyl analog due to more favorable electronic effects on the transition metal center . This makes it a preferred intermediate for constructing biaryl systems found in numerous FDA-approved drugs.

Neutral Piperazine ADME/Tox Probe

Unlike basic piperazines that accumulate in lysosomes and exhibit high volumes of distribution, the non-basic methylsulfonyl-piperazine provides a cleaner pharmacokinetic profile. It is an excellent control or starting point for medicinal chemists aiming to reduce hERG binding or improve oral bioavailability [1].

Application
Selection Property
Validation Focus
CNS-focused library synthesis
2-Pyridyl bromide for Buchwald-Hartwig amination
Coupling efficiency and library scope
Suzuki-Miyaura biaryl construction
Aryl bromide coupling handle
Reaction yield and substrate generality
Non-basic piperazine ADME/Tox probe
Reduced basicity for CNS-neutral profile
Permeability and lysosomal trapping assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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